molecular formula C20H25N7 B6446701 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2548995-47-5

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B6446701
CAS No.: 2548995-47-5
M. Wt: 363.5 g/mol
InChI Key: SGECQNPPGWDCCU-UHFFFAOYSA-N
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Description

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with a pyrazole ring at position 4 and a piperazine moiety at position 4. Such hybrid structures are commonly explored in medicinal chemistry for kinase inhibition or receptor modulation due to their ability to mimic purine scaffolds .

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7/c1-15-12-16(2)27(24-15)20-13-19(22-17(3)23-20)26-10-8-25(9-11-26)14-18-4-6-21-7-5-18/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGECQNPPGWDCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)CC4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine represents a class of heterocyclic organic compounds with potential therapeutic applications. Its unique structural features, including a pyrimidine core, pyrazole moiety, and a piperazine ring, suggest diverse biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its potential as an enzyme inhibitor and its interactions with specific cellular receptors.

Structural Characteristics

The compound's structure can be described as follows:

  • Core Structure : Pyrimidine
  • Functional Groups :
    • Pyrazole (3,5-dimethyl)
    • Piperazine (substituted with pyridine)

This intricate arrangement allows for potential interactions with biological macromolecules, influencing various cellular pathways.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

1. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against dihydrofolate reductase (DHFR) and various kinases. These interactions can modulate enzymatic activities critical for cellular metabolism and signaling pathways.

2. Antimicrobial Properties
Preliminary studies suggest potential antimicrobial activity. The structural components may facilitate binding to bacterial enzymes or receptors, disrupting essential metabolic processes.

3. Anticancer Activity
In vitro studies have indicated that the compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits DHFR; affects kinase activity (e.g., Abl kinase)
AntimicrobialExhibits activity against certain bacterial strains; specific mechanisms under investigation
AnticancerIC50 values in cancer cell lines: HCT116 (0.39 µM), MCF-7 (0.46 µM)

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are still being elucidated. Interaction studies suggest that it binds to specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For instance, the inhibition of DHFR is crucial for its potential use as an anticancer agent due to its role in DNA synthesis.

Table 2: Interaction Studies

TargetMode of ActionEffectiveness
Dihydrofolate Reductase (DHFR)Competitive inhibition; disrupts folate metabolismHigh
KinasesInhibition of phosphorylation processes; affects cell cycle progressionModerate

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound’s closest analogs share the pyrimidine-pyrazole core but differ in substituents at positions 2, 4, and 5. Below is a comparative analysis:

Compound Name / ID Core Structure Substituents at Position 6 Key Features Reference
Target Compound Pyrimidine-pyrazole 4-[(Pyridin-4-yl)methyl]piperazin-1-yl Enhanced solubility and binding affinity due to pyridine-piperazine hybrid
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2 in ) Pyrazolo[3,4-d]pyrimidine Hydrazine and imino groups Reduced solubility; potential for tautomerism
N-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide () Pyrimidine-pyrazole 4-Methylpiperazinyl-acetamide Increased lipophilicity; possible CNS activity
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine () Pyrimidine-pyrazole Hydrazinyl-p-tolyl group Rigid planar structure; limited solubility

Pharmacological and Physicochemical Properties

  • Solubility : The target compound’s piperazine-pyridine substituent likely improves aqueous solubility compared to analogs with hydrazine () or furyl groups (), which are more hydrophobic .
  • Binding Affinity : Piperazine derivatives (e.g., and ) often exhibit stronger interactions with ATP-binding pockets in kinases due to their conformational flexibility and hydrogen-bonding capacity .
  • Metabolic Stability : The pyridinylmethyl group in the target compound may reduce metabolic degradation compared to methylpiperazinyl analogs (), which are prone to N-demethylation .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with preparation of pyrazole and piperazine intermediates, followed by coupling to the pyrimidine core. Key steps include:
  • Mannich reactions for piperazine ring formation, using formaldehyde and secondary amines .
  • Nucleophilic substitution to attach substituents to the pyrimidine scaffold under reflux in DMF or DCM .
  • Optimization parameters : Temperature (60–120°C), solvent polarity (DMF for high reactivity, DCM for milder conditions), and catalysts (e.g., stannous chloride for reductions) .
    Monitoring : Thin-layer chromatography (TLC) and HPLC ensure intermediate purity .
    Table 1 : Reaction Optimization Parameters
ParameterTypical RangeImpact on YieldReference
Temperature60–120°CHigher temps accelerate coupling
SolventDMF/DCMDMF enhances nucleophilicity
CatalystStannous chlorideReduces side reactions

Q. How can spectroscopic and chromatographic techniques characterize this compound’s structural integrity?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., pyrazole CH3_3 groups at δ 2.1–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C21_21H26_26N8_8 expected m/z 414.21) .
  • HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .

Q. What reactivity patterns are observed in its pyrimidine and pyrazole moieties during derivatization?

  • Methodological Answer :
  • Pyrimidine Core : Electrophilic substitution at the 4-position is favored due to electron-donating piperazine groups. Halogenation (e.g., Cl/Br) requires Lewis acids like AlCl3_3 .
  • Pyrazole Ring : 3,5-dimethyl groups hinder further substitution; however, deprotonation at N1 enables alkylation .
  • Piperazine : Reacts with electrophiles (e.g., benzyl halides) via nucleophilic aromatic substitution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

  • Methodological Answer : Key Modifications :
  • Pyrimidine Substituents : Electron-withdrawing groups (e.g., -NO2_2) at position 6 increase receptor binding affinity .
  • Piperazine Linkers : Arylalkyl chains (e.g., pyridinylmethyl) improve blood-brain barrier penetration .
    Table 2 : SAR Comparison of Analogs
CompoundStructural FeatureBiological ActivityReference
Parent Compound3,5-dimethylpyrazoleModerate kinase inhibition
Analog A4-NO2_2 pyrimidine10× higher IC50_{50}
Analog BBenzyl-piperazineImproved CNS uptake

Q. What computational strategies predict regioselectivity in its reactions with electrophiles?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic sites (e.g., pyrimidine C4 > C2) .
  • Molecular Dynamics (MD) : Simulates solvent effects on transition states (e.g., DMF stabilizes charged intermediates) .
  • ICReDD Workflow : Combines quantum calculations with experimental feedback to optimize reaction paths .

Q. How can contradictory data on its biological activity be resolved using statistical experimental design?

  • Methodological Answer :
  • Factorial Design : Identifies confounding variables (e.g., solvent purity, cell line variability). For example, a 23^3 factorial design tests temperature, pH, and concentration .
  • ANOVA : Isolates significant factors (e.g., pH impacts enzyme inhibition more than temperature) .
  • Response Surface Methodology (RSM) : Optimizes IC50_{50} values by modeling non-linear interactions .

Q. What mechanistic insights explain its regioselectivity in multi-component reactions?

  • Methodological Answer :
  • Intermediate Trapping : Use of deuterated solvents or radical scavengers identifies carbocation/radical pathways .
  • Kinetic Isotope Effects (KIE) : kH/kD>1k_H/k_D > 1 suggests proton transfer is rate-limiting in pyrazole alkylation .
  • Cross-Coupling Studies : Suzuki-Miyaura reactions at C6 of pyrimidine require Pd(OAc)2_2/SPhos ligands .

Q. Which biological targets are prioritized for interaction studies based on its structural motifs?

  • Methodological Answer :
  • Kinase Inhibition : Piperazine-pyrimidine hybrids target ATP-binding pockets (e.g., EGFR, CDK2) .
  • GPCR Binding : Pyrazole motifs show affinity for serotonin (5-HT1A_{1A}) and dopamine receptors .
  • Docking Studies : AutoDock Vina predicts binding poses; MD simulations validate stability (RMSD < 2.0 Å) .

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